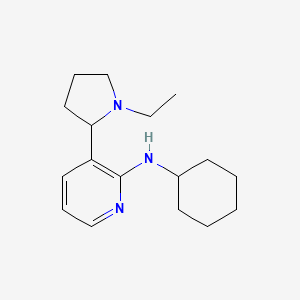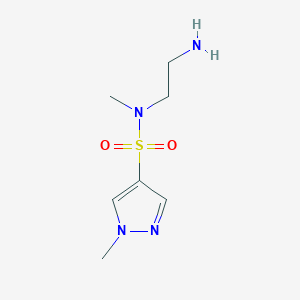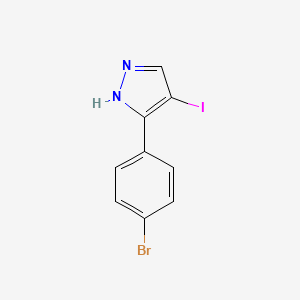
N-Cyclohexyl-3-(1-ethylpyrrolidin-2-yl)pyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Cyclohexyl-3-(1-ethylpyrrolidin-2-yl)pyridin-2-amine is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a cyclohexyl group, an ethylpyrrolidinyl group, and a pyridinylamine moiety. It has a molecular formula of C17H27N3 and a molecular weight of 273.42 g/mol
Méthodes De Préparation
The synthesis of N-Cyclohexyl-3-(1-ethylpyrrolidin-2-yl)pyridin-2-amine can be achieved through several synthetic routes. One common method involves the reaction of 2-aminopyridine with α-bromoketones under different reaction conditions. For instance, N-(pyridin-2-yl)amides can be formed in toluene via C–C bond cleavage promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP) under mild and metal-free conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
N-Cyclohexyl-3-(1-ethylpyrrolidin-2-yl)pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as TBHP.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: It can undergo substitution reactions, particularly nucleophilic substitution, where the pyridine ring can be functionalized with different substituents.
Cyclization: The compound can participate in cyclization reactions to form more complex structures, such as imidazopyridines.
Common reagents and conditions used in these reactions include TBHP, I2, and various solvents like toluene and ethyl acetate. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
N-Cyclohexyl-3-(1-ethylpyrrolidin-2-yl)pyridin-2-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s structure makes it a potential candidate for studying biological interactions and pathways.
Medicine: It may have therapeutic potential due to its structural similarity to other bioactive compounds.
Industry: It can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of N-Cyclohexyl-3-(1-ethylpyrrolidin-2-yl)pyridin-2-amine involves its interaction with molecular targets and pathways in biological systems. The pyridine and pyrrolidine moieties are known to interact with various enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
N-Cyclohexyl-3-(1-ethylpyrrolidin-2-yl)pyridin-2-amine can be compared with other similar compounds, such as:
N-(pyridin-2-yl)amides: These compounds share the pyridine moiety and have similar synthetic routes and applications.
Imidazopyridines: These compounds contain an imidazole ring fused to a pyridine ring and have varied medicinal applications.
Pyrrolidine derivatives: These compounds are characterized by the presence of a pyrrolidine ring and are widely used in medicinal chemistry.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C17H27N3 |
|---|---|
Poids moléculaire |
273.4 g/mol |
Nom IUPAC |
N-cyclohexyl-3-(1-ethylpyrrolidin-2-yl)pyridin-2-amine |
InChI |
InChI=1S/C17H27N3/c1-2-20-13-7-11-16(20)15-10-6-12-18-17(15)19-14-8-4-3-5-9-14/h6,10,12,14,16H,2-5,7-9,11,13H2,1H3,(H,18,19) |
Clé InChI |
VONDLGQMKYSNBC-UHFFFAOYSA-N |
SMILES canonique |
CCN1CCCC1C2=C(N=CC=C2)NC3CCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Ethyl 3-azabicyclo[3.3.1]nonane-1-carboxylate](/img/structure/B11810446.png)
![N,8-Dimethylpyrido[2,3-d]pyridazin-5-amine](/img/structure/B11810452.png)









